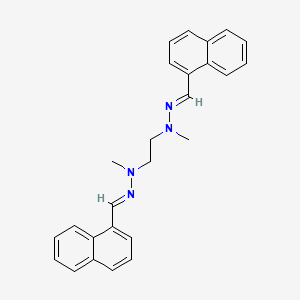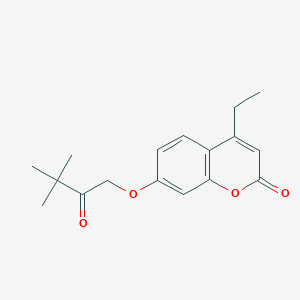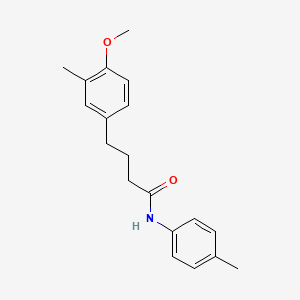![molecular formula C16H24N2O3 B5780330 N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide](/img/structure/B5780330.png)
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide exerts its effects by binding to and activating the adenosine A3 receptor. This receptor is expressed in various tissues and plays a role in regulating inflammation, cell proliferation, and apoptosis. Activation of the adenosine A3 receptor by N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide leads to a cascade of cellular events that ultimately result in the observed effects of N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide.
Biochemical and Physiological Effects:
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been shown to improve cognitive function and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied, and its effects are well-characterized. However, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide also has some limitations. It is a relatively new compound, and its long-term effects are not well-known. Additionally, its effects may vary depending on the cell type and disease model used in the experiments.
Future Directions
There are several future directions for research on N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide. One area of research is the development of more potent and selective adenosine A3 receptor agonists. Another area of research is the investigation of the long-term effects of N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide on various diseases. Additionally, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide could be studied in combination with other drugs to determine its potential synergistic effects. Finally, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide could be studied in clinical trials to determine its potential therapeutic applications in humans.
Synthesis Methods
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide can be synthesized using several methods, including the reaction of 4-(isobutyrylamino)-3-methoxybenzoic acid with 3-methylbutanoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide.
Scientific Research Applications
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Inflammation is a common feature of many diseases, and N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been shown to have anti-inflammatory effects in various animal models of inflammation. In neurological disorders, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-10(2)8-15(19)17-12-6-7-13(14(9-12)21-5)18-16(20)11(3)4/h6-7,9-11H,8H2,1-5H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRPWPDAYAHOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)NC(=O)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}-3-methylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5780250.png)


![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5780265.png)



![methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B5780296.png)
![1-(9H-fluoren-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5780303.png)
![4-[4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5780315.png)
![N-cyclohexyl-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5780322.png)
![4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5780335.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5780338.png)
![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-2-pyridinecarbohydrazide](/img/structure/B5780346.png)